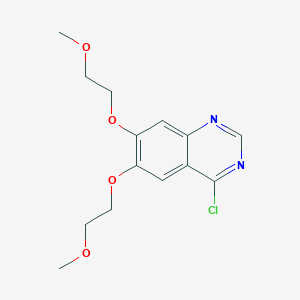

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Übersicht

Beschreibung

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is an organic compound with the molecular formula C14H17ClN2O4 and a molecular weight of 312.75 g/mol . It is a derivative of quinazoline and is known for its role as a building block and synthetic intermediate in the preparation of various biologically active molecules . This compound is particularly significant in the field of medicinal chemistry due to its involvement in the synthesis of receptor tyrosine kinase inhibitors and other anticancer agents .

Vorbereitungsmethoden

Traditional Synthesis Route

The conventional method for synthesizing 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline begins with ethyl 3,4-dihydroxybenzoate and proceeds through alkylation, nitration, reduction, cyclization, and chlorination .

Alkylation of Ethyl 3,4-Dihydroxybenzoate

Ethyl 3,4-dihydroxybenzoate is alkylated using 2-bromoethyl methyl ether in the presence of potassium carbonate. This step introduces the 2-methoxyethoxy groups at positions 6 and 7 of the quinazoline core. The reaction typically employs dimethylformamide (DMF) as a solvent, achieving moderate to high yields .

Nitration and Reduction

The alkylated product undergoes nitration with concentrated nitric acid in acetic acid, followed by catalytic hydrogenation using platinum oxide (PtO₂) under hydrogen gas. This step reduces the nitro group to an amine, yielding ethyl-2-amino-4,5-bis(2-methoxyethoxy)benzoate. While the reduction achieves ~88% yield, it requires handling flammable hydrogen gas and expensive catalysts .

Cyclization to Quinazolone

Cyclization is performed using ammonium formate and formaldehyde at 160–165°C, forming 6,7-bis(2-methoxyethoxy)quinazolone. High temperatures and prolonged reaction times are necessary, posing scalability challenges .

Chlorination to 4-Chloro Intermediate

The quinazolone is treated with oxalyl chloride or phosphorus oxychloride (POCl₃) to introduce the chloro group at position 4. Oxalyl chloride in chloroform yields 92% of the target compound, whereas POCl₃ achieves only 56% . The use of POCl₃ often necessitates strict moisture control and generates corrosive byproducts.

Alternative Convergent Synthesis

To address the limitations of the traditional route, an alternative pathway starting from 3,4-dihydroxybenzaldehyde has been developed .

Aldehyde Alkylation and Oxime Formation

3,4-Dihydroxybenzaldehyde is alkylated with 2-bromoethyl methyl ether, followed by conversion to 3,4-bis(2-methoxyethoxy)benzaldoxime using hydroxylamine hydrochloride. Dehydration with acetic anhydride yields 3,4-bis(2-methoxyethoxy)benzonitrile .

Nitration and Reduction

Nitration with fuming nitric acid introduces a nitro group at position 2, which is subsequently reduced to an amine using hydrogen and palladium on carbon. This step avoids PtO₂, reducing costs .

Formylation and Cyclization

The amine intermediate is formylated with dimethylformamide dimethyl acetal, producing N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylformamidine. Cyclization with 3-ethynylaniline in acetic acid directly forms the quinazoline core, bypassing the need for isolated 4-chloro intermediates . While this method reduces intermediate isolations, it extends the synthetic sequence.

Halogenation Optimization with POCl₃ in DMF

Recent advances focus on optimizing the chlorination step using phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) .

Reaction Conditions and Solvent Effects

Combining POCl₃ with DMF as a solvent enhances reactivity by generating a Vilsmeier-Haack complex, which facilitates electrophilic chlorination. This system achieves near-quantitative conversion of 6,7-bis(2-methoxyethoxy)quinazolone to the 4-chloro derivative at milder temperatures (80–90°C) . Comparative studies show DMF outperforms inert solvents like toluene or tetrahydrofuran, which require higher temperatures and longer reaction times .

Industrial Scalability

The POCl₃/DMF method eliminates the need for anhydrous conditions and reduces byproduct formation. A typical protocol involves:

-

Dissolving quinazolone in DMF.

-

Adding POCl₃ dropwise at 0–5°C.

-

Heating to 80°C for 4 hours.

-

Quenching with ice-water and extracting with ethyl acetate .

This approach achieves yields exceeding 85%, making it preferable for large-scale production .

Comparative Analysis of Preparation Methods

| Method | Steps | Key Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Traditional Chlorination | 5 | PtO₂, H₂, POCl₃ | 56–92 | Well-established | High-cost catalysts, flammable gas, high temps |

| Convergent Synthesis | 7 | NH₂OH·HCl, (CH₃)₂NH | 85 | Fewer isolations, avoids PtO₂ | Longer synthesis path |

| POCl₃/DMF Optimization | 1 | POCl₃, DMF | >85 | Mild conditions, high yields, scalable | Requires careful handling of POCl₃ |

Industrial Considerations

Process Efficiency

Minimizing intermediate isolations, as seen in the convergent synthesis, shortens production timelines. However, the POCl₃/DMF method’s single-step chlorination offers superior efficiency for dedicated 4-chloro intermediate synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the quinazoline ring can be substituted by nucleophiles such as amines and phenols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and phenols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

The major products formed from nucleophilic substitution reactions are derivatives of this compound where the chlorine atom is replaced by the nucleophile .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly targeted cancer therapies. It is notably involved in the synthesis of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor used in treating non-small cell lung cancer (NSCLC) . The compound acts as a kinase inhibitor, specifically targeting Aurora A and B kinases as well as platelet-derived growth factor receptor (PDGFR), which are essential in regulating cell division and proliferation .

Table 1: Key Pharmaceuticals Derived from this compound

| Pharmaceutical | Target Kinase | Indication |

|---|---|---|

| Erlotinib | EGFR | NSCLC |

| CP-335963 | Aurora Kinases | Cancer |

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition and receptor interactions. Its role in inhibiting kinases helps researchers understand complex biological pathways related to cancer progression . The inhibition of ARK-2 and PDGF affects critical pathways such as the cell cycle pathway, leading to cell cycle arrest and reduced cell proliferation .

Agricultural Chemistry

Research is ongoing into the potential use of this compound in developing agrochemicals aimed at enhancing crop resistance to pests and diseases. Its chemical properties may contribute to formulating effective pesticides or herbicides .

Material Science

In material science, the compound is explored for its utility in formulating advanced materials. It can be incorporated into polymers and coatings that require specific chemical properties for enhanced performance .

Diagnostic Applications

Researchers are investigating the role of this compound in developing diagnostic agents that could improve imaging techniques in medical settings. Its ability to interact with biological systems may lead to advancements in medical diagnostics .

Case Studies

Case Study 1: Synthesis of Erlotinib

The synthesis of Erlotinib involves using this compound as a key intermediate. The process typically includes reacting this compound with m-ethynylaniline or m-aminostyrene under specific conditions to yield Erlotinib or related impurities .

Case Study 2: Kinase Inhibition Studies

A study demonstrated that this compound effectively inhibits Aurora kinases and PDGFR. This inhibition was shown to lead to significant reductions in cell proliferation rates in cancer cell lines, highlighting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline involves its role as an inhibitor of receptor tyrosine kinases and other kinases . By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are essential for cancer cell proliferation and survival . This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Erlotinib: A well-known receptor tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

Gefitinib: Another receptor tyrosine kinase inhibitor with similar applications in cancer therapy.

Lapatinib: A dual receptor tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is unique due to its dual functionality as a building block for both receptor tyrosine kinase inhibitors and histone deacetylase inhibitors . This dual role enhances its versatility in medicinal chemistry and broadens its application in the development of novel anticancer agents .

Biologische Aktivität

4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.75 g/mol. The structure features a quinazoline core substituted with two methoxyethoxy groups and a chlorine atom at the 4-position, which contributes to its unique properties and potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇ClN₂O₄ |

| Molecular Weight | 312.75 g/mol |

| Key Functional Groups | Methoxyethoxy, Chlorine |

This compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) and histone deacetylases (HDACs). Its mechanism involves binding to the ATP-binding site of RTKs, inhibiting their kinase activity, which is crucial for cell proliferation and survival.

Biochemical Pathways

The compound significantly impacts the following pathways:

- RTK Signaling Pathway : Inhibition leads to reduced cell proliferation in cancer cells.

- Histone Deacetylase Pathway : Modulation of gene expression associated with cancer progression.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor activity. It has been investigated for its efficacy against various cancer cell lines, showing significant inhibitory effects on cell proliferation.

-

In Vitro Studies :

- The compound demonstrated IC50 values indicating potent activity against human cervical cancer HeLa cells (IC50 = 3.79 μM) and other cancer types.

- Compounds derived from it have shown similar or enhanced activity against tumor cells compared to established treatments like Erlotinib.

-

Mechanisms of Action :

- Induction of apoptosis and cell cycle arrest in cancer cells.

- Inhibition of specific kinases involved in tumor growth such as Aurora A/B kinases and platelet-derived growth factor receptor (PDGFR).

Case Studies

Recent studies have highlighted the compound's role in drug development:

- Study on HeLa Cells :

- Combination Therapies :

- Research suggests that using this compound in combination with other agents may enhance therapeutic efficacy against resistant cancer strains.

Pharmacokinetics

The pharmacokinetic profile indicates good solubility in solvents like DMSO and ethanol, which is advantageous for formulation in drug development. Further studies are needed to assess its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and how can yield and purity be maximized?

The compound is typically synthesized via a two-step process:

Quinazolinone formation : Heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide at 165–170°C under N₂ for 12 hours yields 6,7-bis-(2-methoxyethoxy)quinazolin-4(3H)-one (84% yield, 98% purity) .

Chlorination : Reacting the quinazolinone intermediate with phosphorus oxychloride (POCl₃) in N,N-diethylaniline at 90°C for 30 minutes produces this compound (89% yield, 96% purity). Key optimizations include strict temperature control during chlorination and solvent selection (e.g., toluene for purification) .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ether linkages .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Purity assessment (>98% in optimized syntheses) requires reverse-phase chromatography with UV detection .

- Melting Point Analysis : Consistent melting ranges (e.g., 105–109°C) indicate crystalline stability .

Q. How is this compound utilized as a precursor in kinase inhibitor development?

this compound is a key intermediate for EGFR inhibitors like erlotinib. The chlorine atom at position 4 undergoes nucleophilic substitution with anilines (e.g., 3-ethynylaniline) to form the 4-amine scaffold. Subsequent click chemistry or urea-linker modifications enhance target specificity .

Advanced Research Questions

Q. How do structural modifications at the 6,7-positions influence kinase selectivity and potency?

Replacing 2-methoxyethoxy groups with alternative ethers (e.g., diethylaminoethoxy) alters solubility and kinase binding. For example:

- EGFR Selectivity : Bulky substituents reduce off-target effects on VEGFR-2, improving EGFR inhibition (IC₅₀ < 10 nM) .

- Solubility Enhancement : Hydrophilic groups (e.g., polyethylene glycol) increase bioavailability without compromising cell penetration .

Comparative studies using kinase activity assays and molecular docking are essential for structure-activity relationship (SAR) analysis .

Q. What strategies mitigate impurities during large-scale synthesis?

Common impurities include:

- Unreacted Quinazolinone : Detectable via HPLC retention time shifts. Remediation involves extended POCl₃ reaction times or excess reagent .

- Dechlorinated Byproducts : Traceable by HR-MS. Mitigation requires inert atmosphere (N₂/Ar) during chlorination .

Process analytical technology (PAT) with in-line FTIR monitors reaction progress in real time .

Q. How does solvent polarity affect the reaction mechanism in SNAr substitutions?

Polar aprotic solvents (e.g., DMSO, DMF) stabilize the transition state in nucleophilic aromatic substitution (SNAr), accelerating reactions. For example:

- Ethanol vs. Isopropanol : Ethanol’s higher polarity reduces activation energy, achieving >99% conversion in erlotinib synthesis .

- Solvent-Free Conditions : Ionic liquids (e.g., [NTf₂]⁻-based) enable greener syntheses but require optimization of Lewis acid catalysts .

Q. What computational methods predict binding affinity to EGFR mutants (e.g., T790M)?

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility of the quinazoline core in mutant ATP-binding pockets .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding covalent inhibitor design (e.g., fluorosulfate-based warheads) .

Experimental validation via surface plasmon resonance (SPR) or cellular IC₅₀ assays is critical .

Q. Data Contradictions and Resolution

- Synthetic Yield Variability : Some protocols report 65% yield for intermediates (e.g., triazole derivatives), while others achieve >89% . This discrepancy may arise from differences in solvent purity or stirring efficiency. Standardizing reagent sources and reaction vessels is recommended.

- Kinase Inhibition Specificity : While early studies emphasized EGFR selectivity, recent work identifies off-target effects on ARK-2 and PDGFR . Dual-target inhibitors require rigorous kinome-wide profiling to balance efficacy and toxicity .

Eigenschaften

IUPAC Name |

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4/c1-18-3-5-20-12-7-10-11(16-9-17-14(10)15)8-13(12)21-6-4-19-2/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLDMNVDPGZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461407 | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183322-18-1 | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-6,7-BIS(2-METHOXYETHOXY)QUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44UPE46KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.